molecular formula C17H19ClN8O4S2 B10925866 7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10925866
M. Wt: 499.0 g/mol
InChI Key: IYFFUEZOLNOEIE-UHFFFAOYSA-N
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Description

The compound 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule featuring multiple functional groups, including pyrazole, tetrazole, and thia-azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazole ring, followed by the introduction of the tetrazole moiety. The final steps involve the formation of the thia-azabicyclo structure and the incorporation of the carboxylic acid group. Common reagents used in these reactions include hydrazine, acetic anhydride, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes. The exact pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H19ClN8O4S2

Molecular Weight

499.0 g/mol

IUPAC Name

7-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19ClN8O4S2/c1-7-11(18)8(2)25(21-7)4-10(27)19-12-14(28)26-13(16(29)30)9(5-31-15(12)26)6-32-17-20-22-23-24(17)3/h12,15H,4-6H2,1-3H3,(H,19,27)(H,29,30)

InChI Key

IYFFUEZOLNOEIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C)Cl

Origin of Product

United States

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